Domperidone-d6 chemical properties and stability
Domperidone-d6 chemical properties and stability
An In-depth Technical Guide to the Chemical Properties and Stability of Domperidone-d6
This technical guide provides a comprehensive overview of the chemical properties and stability profile of Domperidone-d6, a deuterated analog of Domperidone. Intended for researchers, scientists, and drug development professionals, this document details the physicochemical characteristics, stability under various stress conditions, and relevant experimental protocols. Domperidone-d6 is primarily utilized as an internal standard for the quantification of Domperidone in biological samples and pharmaceutical formulations by mass spectrometry-based assays.[1] A thorough understanding of its stability and properties is crucial for ensuring analytical accuracy and method reliability.
Chemical and Physical Properties
Domperidone-d6 is a stable, isotopically labeled version of Domperidone. Its fundamental chemical and physical properties are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 1329614-18-7 | [1][2][3] |
| Molecular Formula | C₂₂H₁₈D₆ClN₅O₂ | [1][3] |
| Molecular Weight | 431.95 g/mol | [3] |
| Appearance | White solid | [4] |
| Storage Condition | Long-term storage is recommended at refrigerator temperatures (2-8°C). | [3] |
| Application | Used as an internal standard for the quantification of domperidone by Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS). | [1] |
Mechanism of Action of Domperidone
Domperidone is a selective peripheral antagonist of dopamine D2 and D3 receptors.[1][5][6] Unlike many other dopamine antagonists, it does not readily cross the blood-brain barrier, which minimizes its central nervous system side effects.[7][8] Its therapeutic effects are mediated through two primary mechanisms:
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Prokinetic Effect : By blocking dopamine receptors in the upper gastrointestinal tract, Domperidone increases esophageal and gastric peristalsis, enhances gastric emptying, and decreases small bowel transit time.[5][8][9]
-
Antiemetic Effect : Domperidone exerts its anti-sickness effects by acting on the chemoreceptor trigger zone (CTZ), an area in the brainstem that is accessible to peripherally acting drugs as it lies outside the blood-brain barrier.[5][6][7]
Additionally, by blocking dopamine receptors in the pituitary gland, Domperidone can lead to an increase in prolactin secretion.[6][8]
Caption: Mechanism of action of Domperidone.
Stability Profile
Forced degradation studies are essential to identify likely degradation products and establish the intrinsic stability of a drug molecule. Studies on Domperidone have shown it to be susceptible to degradation under several stress conditions.
| Stress Condition | Outcome | Reference(s) |
| Acidic Hydrolysis | Significant degradation observed.[10] Two novel degradation products (DP-ISO1 and DP-ISO2), which are positional isomers, were identified after exposure to acid.[11][12] | [10][11][12] |
| Basic Hydrolysis | The drug is more resistant to base-mediated hydrolysis compared to acidic conditions, though some degradation occurs.[10][11][12] No significant degradation products were formed under basic stress in one study.[11] | [10][11][12] |
| Oxidative Degradation | Moderate degradation observed. One major degradation product, an N-oxide (DP-OX), was formed upon treatment with hydrogen peroxide.[11][12] | [11][12] |
| Photolytic Degradation | The drug is highly susceptible to photodegradation, which is attributed to the instability of the chromophoric group present in the molecule. However, another study reported the drug to be stable under UV light in both solution and solid states.[11][12] | [11][12] |
| Thermal Degradation | The drug substance is relatively stable under thermal stress conditions.[11][12] Moderate degradation was observed in another study. | [11][12] |
A stability study of an extemporaneously compounded Domperidone suspension (5 mg/mL) showed that after 91 days, the concentration remained above 93% of the initial value when stored at 4°C and 25°C in various types of bottles.[13] This indicates good stability under typical storage conditions when properly formulated.
Experimental Protocols
Accurate analysis of Domperidone-d6 requires validated, stability-indicating analytical methods. Below are representative protocols for HPLC analysis and forced degradation studies.
Stability-Indicating RP-HPLC Method
This method is designed for the quantification of Domperidone in the presence of its degradation products.
-
Instrumentation : A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector and a C18 column (e.g., 250 x 4.5 mm, 5 µm particle size).[14]
-
Mobile Phase Preparation : A filtered and degassed mixture of a buffer and an organic solvent. A common mobile phase consists of a potassium dihydrogen phosphate (KH₂PO₄) buffer and methanol in a 60:40 (v/v) ratio.[14] Another reported mobile phase is a 50:50 (v/v) mixture of methanol and water.
-
Standard Solution Preparation :
-
Accurately weigh about 100 mg of Domperidone working standard and transfer it to a 100 mL volumetric flask.
-
Add approximately 50 mL of the mobile phase and sonicate for 10 minutes to dissolve the material completely.
-
Dilute to the mark with the mobile phase and mix well to obtain a stock solution.
-
Pipette 5 mL of this stock solution into a 100 mL volumetric flask and dilute to volume with the mobile phase to get the final working standard concentration.[14]
-
-
Sample Preparation (from Tablets) :
-
Weigh and finely powder 20 tablets.
-
Transfer a quantity of the powder equivalent to 150 mg of Domperidone into a 500 mL volumetric flask.
-
Add 250 mL of the mobile phase and sonicate for 30 minutes with intermittent shaking.
-
Bring the solution to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter.
-
Transfer 10 mL of the filtered solution into a 250 mL volumetric flask and dilute to volume with the mobile phase.[14]
-
-
Chromatographic Conditions :
Forced Degradation Study Protocol
To assess stability, Domperidone is subjected to various stress conditions as per ICH guidelines.
-
Acid Degradation :
-
Dissolve 10 mg of Domperidone in a 100 mL volumetric flask and make up the volume with 0.1 M HCl.
-
Transfer the solution to a round-bottom flask and reflux at 80°C.
-
Withdraw aliquots at specified time intervals (e.g., 0, 0.5, 1, 2, 4, 8 hours).
-
Neutralize the samples with 0.1 M NaOH and dilute with the mobile phase before injecting into the HPLC system.
-
-
Base Degradation :
-
Dissolve 10 mg of Domperidone in a 100 mL volumetric flask and make up the volume with 0.1 M NaOH.
-
Keep the solution at room temperature.
-
Withdraw aliquots at the specified time intervals.
-
Neutralize the samples with 0.05 M HCl and dilute with the mobile phase before analysis.
-
-
Oxidative Degradation :
-
Prepare a solution of Domperidone in a suitable solvent.
-
Add a solution of hydrogen peroxide (e.g., 3% or 30%).
-
Keep the mixture at room temperature for a specified duration and analyze the samples.
-
-
Photodegradation :
-
Expose a solution of Domperidone and the solid drug substance to UV light (e.g., in a photostability chamber).
-
Analyze samples at various time points to assess the extent of degradation.
-
-
Thermal Degradation :
-
Place the solid drug substance in an oven at a high temperature (e.g., 80°C).
-
Withdraw samples at different time points, prepare solutions, and analyze them.
-
Caption: Workflow for a forced degradation stability study.
References
- 1. glpbio.com [glpbio.com]
- 2. DoMperidone-d6 | 1329614-18-7 [chemicalbook.com]
- 3. clearsynth.com [clearsynth.com]
- 4. Domperidone-D6 - Daicel Pharma Standards [daicelpharmastandards.com]
- 5. domperidone | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. What is the mechanism of Domperidone? [synapse.patsnap.com]
- 7. researchwithrutgers.com [researchwithrutgers.com]
- 8. drugs.com [drugs.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. primescholars.com [primescholars.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Separation of Unprecedented Degradants of Domperidone by Ultra-Performance Convergence Chromatography and Their Structure Elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Stability of Extemporaneously Compounded Domperidone 5 mg/mL Suspension in Oral Mix in Plastic and Glass Bottles and Plastic Syringes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jchr.org [jchr.org]
